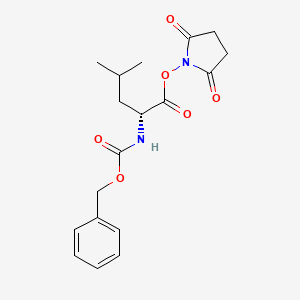

Z-D-Leu-Osu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and carbonyl compounds . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines enables an environmentally friendly synthesis of imidazo [1,2- a ]pyridines .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution of RCOZ (Z = Leaving Group) Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . Amines with carbonyl compounds can lead to imine formation .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

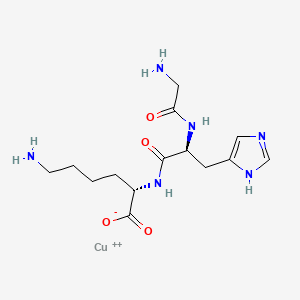

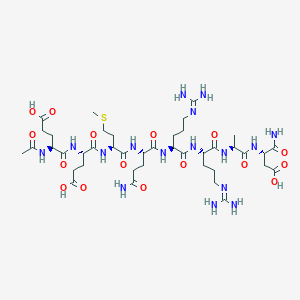

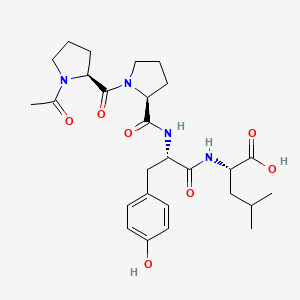

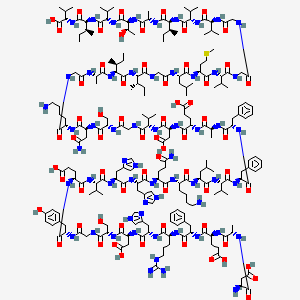

Z-D-Leu-Osu se utiliza a menudo en la síntesis de péptidos {svg_1}. El compuesto es un éster de N-hidroxisuccinimida de N-Cbz-L-leucina, también conocido como éster de N-hidroxisuccinimida de Z-L-leucina {svg_2}. Estos tipos de compuestos se utilizan comúnmente en la síntesis de péptidos porque pueden reaccionar con grupos amino para formar enlaces peptídicos.

Síntesis de Neuroesteroides

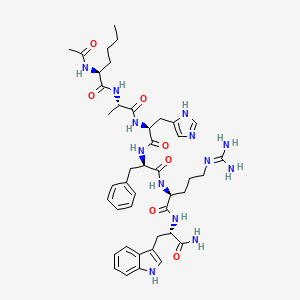

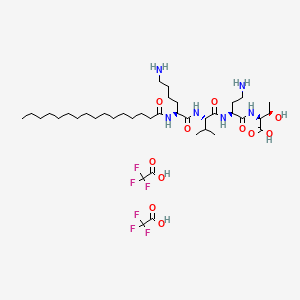

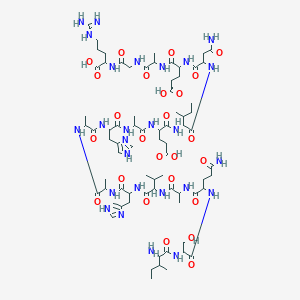

El compuesto se ha utilizado en el diseño y síntesis de ligandos dipeptídicos TSPO {svg_3}. La proteína translocador (TSPO, 18 kDa) juega un papel importante en la síntesis de neuroesteroides al promover el transporte de colesterol desde la membrana mitocondrial externa a la interna, que es el paso limitante de la velocidad en la neuroesteroidogénesis {svg_4}. La estimulación de TSPO por ligandos apropiados aumenta el nivel de neuroesteroides {svg_5}.

Desarrollo de Fármacos Anxiolíticos

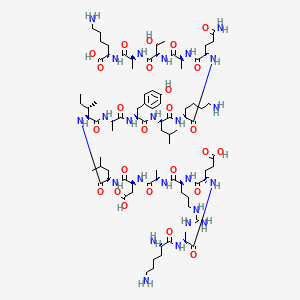

El compuesto se ha utilizado en el desarrollo de posibles fármacos anxiolíticos {svg_6}. En un estudio, se diseñó una serie de dipéptidos que contienen N-acil-triptófano utilizando this compound como base {svg_7}. El compuesto más activo y tecnológicamente disponible, GD-102, fue seleccionado para su evaluación como un posible fármaco anxiolítico {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of Z-D-Leu-Osu is chymotrypsin , a digestive enzyme . The compound forms an enzyme-substrate complex with chymotrypsin, leading to a covalently linked intermediate .

Mode of Action

This compound interacts with its target by forming a covalently linked intermediate with chymotrypsin . This intermediate is formed with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in Z-d-Leu-OH .

Biochemical Pathways

The interaction of this compound with chymotrypsin affects the proteolytic pathway . The formation of the covalently linked intermediate and its subsequent hydrolysis are key steps in this pathway .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are generally stable .

Result of Action

The result of this compound’s action is the hydrolysis of the enzyme-substrate complex , leading to the formation of Z-d-Leu-OH . This can affect the activity of chymotrypsin and potentially influence digestive processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water is necessary for the hydrolysis of the enzyme-substrate complex . Additionally, the pH and temperature of the environment can affect the stability and reactivity of the compound .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUOMRURVTBMO-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679832 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65581-25-1 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.